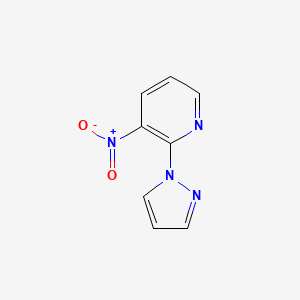

3-nitro-2-(1H-pyrazol-1-yl)pyridine

概要

説明

3-nitro-2-(1H-pyrazol-1-yl)pyridine is a heterocyclic compound that features a pyrazole ring fused to a pyridine ring with a nitro group attached to the pyridine ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-2-(1H-pyrazol-1-yl)pyridine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-chloropyridine with 3-nitropyrazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

化学反応の分析

Nucleophilic Substitution Reactions

The nitro group activates the pyridine ring for nucleophilic displacement:

Mechanism: The nitro group stabilizes the Meisenheimer intermediate during NAS, facilitating aromatic substitution .

Cyclization and Heterocycle Formation

The pyrazole ring participates in cyclocondensation reactions:

3.1. With β-Diketones

Reaction with 1,3-cyclopentanedione under oxidative conditions (O₂, AcOH, 130°C) yields pyrazolo[1,5-a]pyridines via:

Example :

3.2. With Hydrazides

Heterocyclization with acetohydrazides (e.g., A in ) forms fused pyridazine derivatives. Key steps:

Functionalization of the Pyrazole Ring

The pyrazole moiety undergoes regioselective N- and C-substitutions:

| Reaction | Reagent | Position Modified | Outcome |

|---|---|---|---|

| N-Alkylation | Benzyl chloride/K₂CO₃ | N1 of pyrazole | N-Benzyl derivative |

| C-Halogenation | NBS/AIBN, CCl₄ | C4 of pyrazole | 4-Bromopyrazole analog |

| Acylation | Acetic anhydride, reflux | N1 of pyrazole | N-Acetylated product |

Note: Steric hindrance from the pyridine ring directs substitutions to the pyrazole’s N1 position .

Reductive Transformations

Catalytic hydrogenation (H₂/Pd-C, EtOH) reduces the nitro group to an amine:

-

Product : 3-Amino-2-(pyrazol-1-yl)pyridine

-

Application : Intermediate for bioactive molecule synthesis (e.g., kinase inhibitors) .

Biological Activity Correlations

Derivatives exhibit:

科学的研究の応用

Biological Activities

3-Nitro-2-(1H-pyrazol-1-yl)pyridine has shown promising biological activities:

- Antimicrobial Properties : Derivatives have demonstrated efficacy against various bacterial strains, indicating potential as antimicrobial agents.

- Anticancer Activity : Studies suggest that this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Potential

A study conducted on the anticancer effects of this compound derivatives revealed that they could inhibit the growth of human cancer cell lines by inducing programmed cell death mechanisms. The structure-activity relationship (SAR) analysis highlighted that modifications on the pyrazole ring significantly influenced their potency .

Case Study 2: Antimicrobial Efficacy

Research has shown that certain derivatives of this compound exhibit strong antibacterial activity against resistant strains of bacteria. These compounds were tested using standard disc diffusion methods, showing inhibition zones comparable to established antibiotics.

作用機序

The mechanism of action of 3-nitro-2-(1H-pyrazol-1-yl)pyridine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects .

類似化合物との比較

Similar Compounds

2-(1H-pyrazol-1-yl)pyridine: Lacks the nitro group, making it less reactive in certain chemical transformations.

3-amino-2-(1H-pyrazol-1-yl)pyridine: The amino group provides different reactivity and potential biological activities compared to the nitro group.

5-bromo-3-nitro-2-(1H-pyrazol-1-yl)pyridine: The presence of a bromine atom introduces additional reactivity, particularly in cross-coupling reactions.

Uniqueness

3-nitro-2-(1H-pyrazol-1-yl)pyridine is unique due to the presence of both a nitro group and a pyrazole ring, which confer distinct electronic and steric properties. These features make it a versatile intermediate in organic synthesis and a valuable scaffold in medicinal chemistry.

生物活性

3-Nitro-2-(1H-pyrazol-1-yl)pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, particularly focusing on antimicrobial, antiparasitic, and anticancer effects, supported by case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound consists of a pyridine ring substituted with a nitro group and a pyrazole moiety. This unique structure contributes to its biological activity by allowing interactions with various biological targets.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit notable antimicrobial properties. A study highlighted the efficacy of these compounds against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) were determined for several derivatives, showing promising antibacterial activity.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 32 |

| This compound | S. aureus | 16 |

These findings suggest that the compound could serve as a lead for developing new antibacterial agents .

Antiparasitic Activity

In addition to its antimicrobial properties, this compound has shown potential against parasitic infections. A study evaluated its effectiveness against Fusarium oxysporum, a pathogenic fungus affecting crops. The compound demonstrated significant antifungal activity with an EC50 value of 0.010 µM, indicating high potency .

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro assays revealed that it inhibits the proliferation of cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest. For instance, one study reported an IC50 value of 15 µM against human breast cancer cells, suggesting that the compound may interfere with cancer cell growth through multiple pathways .

Case Study 1: Antibacterial Efficacy

In a comparative study, various derivatives of pyrazole-based compounds were synthesized and tested for their antibacterial activity. Among these, this compound derivatives exhibited superior activity against resistant strains of Staphylococcus aureus compared to traditional antibiotics like cefadroxil .

Case Study 2: Antifungal Properties

A comprehensive evaluation of the compound's antifungal properties was conducted against Fusarium oxysporum. The study utilized both in vitro and in vivo models to assess efficacy, demonstrating that treatment with the compound significantly reduced fungal load in infected plants .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the pyrazole and pyridine rings. Modifications to these groups have shown to enhance or diminish activity:

| Substituent | Effect on Activity |

|---|---|

| Methyl group at position 4 on pyrazole | Increased antibacterial potency |

| Halogen substitutions on pyridine | Enhanced antifungal activity |

These insights into SAR are crucial for guiding future drug design efforts aimed at optimizing the therapeutic profile of this class of compounds .

特性

IUPAC Name |

3-nitro-2-pyrazol-1-ylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O2/c13-12(14)7-3-1-4-9-8(7)11-6-2-5-10-11/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXOSEIYUMLCCTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N2C=CC=N2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。